Laquinimod-d5 Sodium Salt

RP-HPLC method development Deuterium isotope effect Chromatographic peak resolution

Laquinimod-d5 Sodium Salt (CAS 1354744-14-1) is a penta-deuterated analog of the experimental immunomodulator laquinimod (ABR-215062), wherein five hydrogen atoms on the N-phenyl ring are replaced with deuterium. Laquinimod itself is an orally bioavailable quinoline-3-carboxamide derivative that functions as an aryl hydrocarbon receptor (AhR) agonist, preventing central nervous system neurodegeneration and inflammation in models of multiple sclerosis.

Molecular Formula C19H16ClN2NaO3
Molecular Weight 383.818
CAS No. 1354744-14-1
Cat. No. B587516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaquinimod-d5 Sodium Salt
CAS1354744-14-1
Synonyms5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-3-quinolinecarboxamide Sodium Salt;  ABR 215062-d5 Sodium;  N-Ethyl-N-(phenyl-d5)-1,2-dihydro-4-_x000B_hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide Sodium Salt;  TV 5600-d5; 
Molecular FormulaC19H16ClN2NaO3
Molecular Weight383.818
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
InChIInChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1/i4D,5D,6D,8D,9D;
InChIKeyJWHPPWBIIQMBQC-MPSGHZBBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laquinimod-d5 Sodium Salt (CAS 1354744-14-1): Deuterated Immunomodulator Reference Standard for MS and Neuroinflammation Research


Laquinimod-d5 Sodium Salt (CAS 1354744-14-1) is a penta-deuterated analog of the experimental immunomodulator laquinimod (ABR-215062), wherein five hydrogen atoms on the N-phenyl ring are replaced with deuterium . Laquinimod itself is an orally bioavailable quinoline-3-carboxamide derivative that functions as an aryl hydrocarbon receptor (AhR) agonist, preventing central nervous system neurodegeneration and inflammation in models of multiple sclerosis [1]. The deuterated sodium salt form (molecular formula C₁₉H₁₁D₅ClN₂NaO₃; exact mass 383.1061 g/mol) is supplied as a fully characterized reference standard with ≥95% purity, complete with Certificate of Analysis including HPLC, MS, and NMR data, and is compliant with regulatory guidelines for analytical method development and validation [2].

Why Non-Deuterated Laquinimod or Alternative Isotopic Labels Cannot Substitute for Laquinimod-d5 Sodium Salt in Analytical Workflows


Isotopically labeled internal standards are not interchangeable in quantitative LC-MS/MS bioanalysis. Laquinimod-d5 Sodium Salt exhibits a chromatographic isotope effect that causes it to elute approximately 0.2 minutes earlier than non-deuterated laquinimod under reverse-phase HPLC conditions, a phenomenon documented during analytical method development at Teva Pharmaceutical Industries [1]. Simultaneously, the +5 Da mass shift (from m/z 357.1 to m/z 362.1 for the [M+H]⁺ precursor ion) provides a distinct MS channel that differs from the +6 Da shift of ¹³C₆-labeled ABR-215062 (m/z 363.2) [2]. Furthermore, deuterium incorporation at the N-phenyl ring specifically attenuates CYP3A4-mediated N-dealkylation, a metabolic pathway that ¹³C-labeled standards cannot probe because ¹³C substitution does not produce a kinetic isotope effect [3]. These orthogonal differentiation properties—chromatographic, mass spectrometric, and metabolic—mean that neither unlabeled laquinimod nor ¹³C₆-labeled variants can serve as drop-in replacements for Laquinimod-d5 Sodium Salt in validated analytical methods or pharmacokinetic studies.

Laquinimod-d5 Sodium Salt: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


Chromatographic Isotope Effect: D5-Laquinimod Elutes 0.2 min Earlier Than Non-Deuterated Laquinimod in RP-HPLC

During analytical method development at Teva Pharmaceutical Industries, a reproducible chromatographic isotope effect was observed wherein D5-Laquinimod (five deuterium atoms on the N-phenyl ring) elutes approximately 0.2 min earlier than the non-deuterated parent compound, which itself exhibits a retention time of approximately 15.7 min. For comparison, D16-Laquinimod (sixteen deuterium substitutions) elutes more than 1.0 min earlier, confirming a progressive, deuteration-dependent reduction in retention [1]. The underlying mechanism is attributed to shorter C–D bonds relative to C–H bonds, which reduce the molecular volume and lipophilicity of the polydeuterated molecule, thereby weakening hydrophobic interactions with the reverse-phase stationary phase [1].

RP-HPLC method development Deuterium isotope effect Chromatographic peak resolution

Mass Spectrometric Differentiation: +5 Da Precursor Ion Shift Distinguishes D5-Laquinimod from ¹³C₆-Labeled Internal Standard

In the validated LC-MS/MS method for laquinimod quantification in human plasma, the selected reaction monitoring (SRM) transition for non-deuterated ABR-215062 is m/z 357.1 → 236.1 (precursor [M+H]⁺ to product ion), while the ¹³C₆-labeled internal standard uses either m/z 363.2 → 236.1 or m/z 365.2 → 238.1 [1]. Laquinimod-d5 (free acid form) has a molecular ion at m/z ~362.1 [M+H]⁺, representing a +5 Da shift from the unlabeled compound, compared to the +6 Da shift of ¹³C₆-ABR-215062 . The minimized mass overlap and the distinct isotopic envelope of the D5 label (arising from ¹³C₂ and ³⁷Cl natural abundance contributions) provide a unique MS signature that can be differentiated from the ¹³C₆-labeled analog, which is critical when both deuterated and ¹³C-labeled internal standards may be present in the same analytical batch .

LC-MS/MS quantification Stable isotope labeling Internal standard selection

Deuterium-Enabled Metabolic Shunting: Patent Claims ≥50% to ≥90% Reduction in N-Dealkylated Metabolite Formation

European Patent EP 3213636 A1 (Active Biotech AB) discloses that deuterium-enriched laquinimod compounds, including those with deuterium at the N-phenyl position (the precise locus of D5 substitution), reduce formation of the N-dealkylated metabolite 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide relative to non-deuterium-enriched laquinimod at an equivalent molar dose [1]. The claims specify that the level of this metabolite is reduced by at least 50%, and in certain embodiments by at least 90%, compared to administration of non-deuterated laquinimod [1]. The mechanistic basis is the primary deuterium kinetic isotope effect on CYP3A4-catalyzed N-deethylation—the major metabolic pathway of laquinimod, which proceeds with apparent Kₘ of 0.09–1.9 mM and Vₘₐₓ of 22–120 pmol/mg/min in human liver microsomes [2].

CYP3A4 metabolism Deuterium kinetic isotope effect Metabolite reduction

Parent Scaffold Validation: Laquinimod Demonstrates 20-Fold Greater Potency Than Roquinimex in Experimental Autoimmune Encephalomyelitis

In a direct comparative study using the murine acute experimental autoimmune encephalomyelitis (EAE) model—the primary preclinical model for multiple sclerosis—laquinimod (ABR-215062) was approximately 20 times more potent than its progenitor compound roquinimex (Linomide) when compared on the basis of dose and total exposure [1]. Laquinimod completely inhibited the development of murine acute EAE and abolished leukocyte infiltration into the central nervous system [1]. Furthermore, laquinimod showed a superior toxicological profile relative to roquinimex, which had been withdrawn from phase III clinical trials due to serious cardiovascular adverse events including myocardial infarction and serositis [2]. In the ALLEGRO phase III clinical trial, laquinimod 0.6 mg once daily reduced annualized relapse rate by 23% versus placebo and reduced confirmed disability progression risk by 36% at 3 months and 48% at 6 months [3].

EAE model Immunomodulator potency Structure-activity relationship

Regulatory-Grade Characterization: Full Certificate of Analysis with HPLC, MS, and NMR Documentation Enables Method Validation Compliance

Laquinimod-d5 Sodium Salt (CAS 1354744-14-1) is supplied as a fully characterized reference standard by multiple vendors, with purity specifications ranging from ≥95% (MuseChem, ChemicalBook) to ≥98% (Coompo Research Chemicals, MedChemExpress for free acid form) [1]. Axios Research provides the compound with a comprehensive Certificate of Analysis (COA) and analytical data package compliant with regulatory guidelines, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control (QC), method validation, and stability studies [2]. The analytical documentation package includes HPLC purity data, mass spectrometry (MS) confirmation, ¹H-NMR spectra, and quantitative NMR data; additional data such as ¹³C-NMR, IR, and quantitative NMR spectra are available upon request . The sodium salt form (exact mass 383.1061 g/mol) improves aqueous solubility and facilitates handling in experimental setups compared to the free acid form .

Reference standard qualification GMP/GLP compliance Analytical method validation

Optimal Procurement and Deployment Scenarios for Laquinimod-d5 Sodium Salt in Research and Bioanalytical Settings


LC-MS/MS Method Development and Validation for Laquinimod Pharmacokinetic Studies

Laquinimod-d5 Sodium Salt serves as the deuterated internal standard for quantifying laquinimod in biological matrices (plasma, serum, tissue homogenates) by LC-MS/MS. Building on the validated method of Sennbro et al. (2006), which used a ¹³C₆-labeled internal standard with LLOQs of 0.4–0.75 nmol/L and intra-day precision of 1.6–3.5% [1], the D5-labeled analog offers an alternative isotopic channel (m/z ~362.1 vs. m/z 363.2) that avoids potential cross-talk with ¹³C₆-labeled standards in multiplexed assays. The documented chromatographic resolution of ~0.2 min between D5- and non-deuterated laquinimod [2] further supports unambiguous peak assignment during method development.

CYP3A4-Mediated Metabolic Stability and Deuterium Kinetic Isotope Effect Studies

Laquinimod-d5 Sodium Salt, deuterated at the N-phenyl ring, is the appropriate probe for investigating CYP3A4-catalyzed N-deethylation kinetics. With parent compound CYP3A4 Kₘ values of 0.09–1.9 mM and Vₘₐₓ of 22–120 pmol/mg/min in human liver microsomes [3], researchers can directly compare the metabolic stability of D5-labeled versus unlabeled laquinimod to quantify the primary deuterium kinetic isotope effect. Patent claims documenting ≥50% to ≥90% reduction in N-dealkylated metabolite formation [4] provide a quantitative benchmark for designing in vitro-in vivo extrapolation (IVIVE) studies.

AhR Activation Assays and Neuroinflammation Target Engagement Studies

Given that laquinimod exerts its immunomodulatory effects through aryl hydrocarbon receptor (AhR) agonism—with EC₅₀ values of 0.06 ± 0.02 μM (Cyp1a1 induction in mouse hepatocytes at 4 h) and 0.2 ± 0.04 μM (CYP1A1 in human hepatocytes at 24 h) [5]—Laquinimod-d5 Sodium Salt can be deployed as a stable-isotope-labeled probe in cellular target engagement assays. The deuterium label enables MS-based differentiation of the exogenous probe from endogenous ligand-receptor interactions, while preserving the full AhR agonist pharmacology of the parent molecule, which inhibited EAE by 93% in wild-type C57BL/6 mice [5].

Reference Standard Procurement for GLP/GMP-Compliant Bioanalytical Laboratories

For contract research organizations (CROs) and pharmaceutical quality control laboratories conducting regulated bioanalysis, Laquinimod-d5 Sodium Salt with full COA documentation—including HPLC purity, MS confirmation, ¹H-NMR spectra, and quantitative NMR data [6]—meets the traceability requirements of ICH Q2(R1) and FDA Guidance for Industry on Bioanalytical Method Validation. Purchasing from vendors such as Axios Research that explicitly support ANDA and DMF submissions [6] ensures that the reference standard qualification package is defensible during regulatory inspections, avoiding the costly re-validation that may result from using poorly characterized or non-traceable isotopic standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laquinimod-d5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.